An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzoic Acid-d4
An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chlorobenzoic Acid-d4. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard in pharmacokinetic studies and for quantitative analysis in complex matrices. This document details the compound's physical and spectral characteristics, provides representative experimental protocols for its synthesis and analysis, and illustrates a key metabolic pathway.
Core Chemical and Physical Properties
4-Chlorobenzoic Acid-d4 (4-chloro-2,3,5,6-tetradeuteriobenzoic acid) is the deuterated analog of 4-Chlorobenzoic Acid. The substitution of hydrogen with deuterium atoms on the phenyl ring results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based analytical methods. While some physical properties are not extensively reported for the deuterated form, they are expected to be very similar to those of the non-deuterated parent compound.
Table 1: Physical and Chemical Properties of 4-Chlorobenzoic Acid-d4 and 4-Chlorobenzoic Acid
| Property | 4-Chlorobenzoic Acid-d4 | 4-Chlorobenzoic Acid |
| Molecular Formula | C₇HD₄ClO₂ | C₇H₅ClO₂ |
| Molecular Weight | 160.61 g/mol | 156.57 g/mol |
| CAS Number | 85577-25-9 | 74-11-3 |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Melting Point | Not reported, expected to be similar to the non-deuterated form | 238-241 °C[1] |
| Boiling Point | Not reported, expected to be similar to the non-deuterated form | 274-276 °C |
| Solubility | Soluble in methanol, ethanol, and ether; very slightly soluble in water. | Soluble in methanol, ethanol, and ether; very slightly soluble in water. |
Spectral Data
The following tables summarize the key spectral data for 4-Chlorobenzoic Acid. The data for the deuterated form is inferred from the principles of each analytical technique.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | 4-Chlorobenzoic Acid-d4 (Predicted) | 4-Chlorobenzoic Acid (DMSO-d₆) |
| ¹H NMR | Aromatic region will show significantly reduced or absent signals due to deuteration. A broad singlet for the carboxylic acid proton will be present. | δ ~7.97 (d, 2H), δ ~7.58 (d, 2H), δ ~13.2 (s, 1H, COOH)[2] |
| ¹³C NMR | Aromatic signals will show coupling to deuterium (C-D coupling), resulting in multiplets. The chemical shifts will be very similar to the non-deuterated form. | δ ~171.7 (C=O), δ ~143.0 (C-Cl), δ ~136.3 (aromatic C), δ ~134.9 (aromatic C), δ ~133.9 (aromatic C)[2] |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | 4-Chlorobenzoic Acid-d4 (Predicted) | 4-Chlorobenzoic Acid |
| Electron Ionization (EI) | Molecular ion (M⁺) peak at m/z 160. Isotopic pattern for chlorine will be observed (M+2 peak at ~32% of M⁺). Fragmentation will involve loss of -OD and -COOD. | Molecular ion (M⁺) peak at m/z 156. Isotopic pattern for chlorine is present. Key fragments at m/z 139 ([M-OH]⁺) and 111 ([M-COOH]⁺)[3] |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | 4-Chlorobenzoic Acid-d4 (Predicted) | 4-Chlorobenzoic Acid (KBr pellet) |
| O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |
| C=O stretch (acid) | ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ |
| C-D stretch (aromatic) | ~2200-2300 cm⁻¹ | Not present |
| C-H stretch (aromatic) | Not present | ~3000-3100 cm⁻¹ |
| C-Cl stretch | ~1000-1100 cm⁻¹ | ~1000-1100 cm⁻¹ |
Experimental Protocols
Synthesis of 4-Chlorobenzoic Acid-d4 (Representative Protocol)
This protocol is based on the principle of hydrogen-deuterium (H/D) exchange on the aromatic ring of 4-chlorobenzoic acid in a deuterated solvent under acidic conditions.
Materials:
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4-Chlorobenzoic acid
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Deuterium oxide (D₂O, 99.8 atom % D)
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Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
Procedure:
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In a pressure-rated glass tube equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.0 g).
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To the tube, add D₂O (20 mL) and a catalytic amount of D₂SO₄ (0.2 mL).
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Seal the tube and heat the mixture at 150-180 °C with vigorous stirring for 48-72 hours.
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Cool the reaction mixture to room temperature.
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Extract the product with diethyl ether (3 x 20 mL).
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Combine the organic layers and dry over anhydrous MgSO₄.
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Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-Chlorobenzoic Acid-d4.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/D₂O) to obtain the final product.
Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)
This method is suitable for the quantification of 4-Chlorobenzoic Acid-d4 and its non-deuterated analog.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4][5]
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Procedure:
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Prepare a stock solution of 4-Chlorobenzoic Acid-d4 in the mobile phase.
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Prepare a series of calibration standards of 4-Chlorobenzoic Acid in the mobile phase, each containing a fixed concentration of the 4-Chlorobenzoic Acid-d4 internal standard.
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Prepare the sample for analysis by dissolving it in the mobile phase and adding the internal standard.
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Inject the standards and samples onto the HPLC system.
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Quantify the amount of 4-Chlorobenzoic Acid in the sample by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Metabolic Pathway
4-Chlorobenzoic acid is known to be metabolized by certain microorganisms through hydrolytic dehalogenation. The following diagram illustrates a common bacterial degradation pathway.
This guide provides foundational technical information for the effective use of 4-Chlorobenzoic Acid-d4 in a research and development setting. For specific applications, further validation of experimental protocols is recommended.
